AZ-Tak1

Kinase Selectivity TAK1 Inhibition IRAK Family Kinases

AZ-Tak1 (also referred to as Takinib or EDHS-206) is an ATP-competitive small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a central regulator of NF-κB and MAPK signaling pathways. It is characterized as a potent and relatively selective TAK1 kinase inhibitor, with reported biochemical IC50 values in the low nanomolar range.

Molecular Formula C25H28FN7O2
Molecular Weight 477.5 g/mol
Cat. No. B12389198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-Tak1
Molecular FormulaC25H28FN7O2
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)OCCN2CCC(CC2)O)NC3=NC=C(C(=N3)C4=CN=C5N4N=CC=C5)F
InChIInChI=1S/C25H28FN7O2/c1-2-17-12-18(14-20(13-17)35-11-10-32-8-5-19(34)6-9-32)30-25-28-15-21(26)24(31-25)22-16-27-23-4-3-7-29-33(22)23/h3-4,7,12-16,19,34H,2,5-6,8-11H2,1H3,(H,28,30,31)
InChIKeyVZWXALUQDOYOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZ-Tak1 (Takinib) Procurement Guide: Understanding Its Position Among TAK1 Inhibitors


AZ-Tak1 (also referred to as Takinib or EDHS-206) is an ATP-competitive small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a central regulator of NF-κB and MAPK signaling pathways [1]. It is characterized as a potent and relatively selective TAK1 kinase inhibitor, with reported biochemical IC50 values in the low nanomolar range [2]. AZ-Tak1 has been studied primarily in preclinical models of mantle cell lymphoma, rheumatoid arthritis, and metastatic breast cancer, where it induces apoptosis in a TNFα-dependent or -independent manner [3]. It is important to note that while AZ-Tak1 is frequently described as 'selective,' published kinase profiling data reveal a nuanced selectivity landscape that distinguishes it from both earlier-generation TAK1 inhibitors and more recently developed clinical candidates.

Why AZ-Tak1 Cannot Be Substituted with Other TAK1 Inhibitors: Key Differentiators for Informed Procurement


Generic substitution among TAK1 inhibitors is scientifically unsound due to substantial differences in kinome selectivity profiles, binding mechanisms, and resultant biological outcomes. Published TAK1 inhibitors vary markedly in their off-target kinase inhibition, which directly impacts experimental interpretation and reproducibility [1]. For instance, the natural product 5Z-7-oxozeaenol exhibits potent inhibition of VEGFR2 in addition to TAK1, while NG25 shows dual inhibition of TAK1 and MAP4K2 . AZ-Tak1, in contrast, demonstrates a distinct selectivity fingerprint characterized by >1.5-log selectivity over IRAK4/IRAK1 and a non-competitive binding mode within the ATP pocket [2]. Furthermore, the compound's documented activity in mantle cell lymphoma models is not reliably recapitulated by other TAK1 inhibitors, as demonstrated by the lack of disease burden reduction observed with 5Z-7-oxozeaenol and NG25 in multiple myeloma in vivo models [3]. These differences underscore the necessity of compound-specific procurement based on experimental context rather than target-class assumptions.

AZ-Tak1 Quantitative Evidence Guide: Head-to-Head Selectivity, Binding Mechanism, and Cellular Potency Data


Biochemical Selectivity: AZ-Tak1 vs. Closest Off-Targets IRAK4 and IRAK1

AZ-Tak1 exhibits quantifiable selectivity for TAK1 over the structurally related IRAK family kinases, which share high sequence identity within the ATP-binding pocket [1]. In biochemical kinase activity assays, AZ-Tak1 demonstrates >1.5 log-fold greater potency against TAK1 relative to IRAK4 and IRAK1 [2]. This selectivity window is a critical differentiator from pan-kinase inhibitors and earlier TAK1 inhibitors with broader off-target profiles.

Kinase Selectivity TAK1 Inhibition IRAK Family Kinases

Selectivity vs. Other TAK1 Inhibitors: AZ-Tak1 vs. 5Z-7-Oxozeaenol Off-Target Profile

Compared to the widely used natural product TAK1 inhibitor 5Z-7-oxozeaenol, AZ-Tak1 offers a distinct selectivity advantage with respect to VEGFR2 inhibition. 5Z-7-oxozeaenol potently inhibits VEGFR2 (IC50 = 52 nM), a receptor tyrosine kinase involved in angiogenesis, whereas AZ-Tak1 has not been reported to inhibit VEGFR2 at comparable concentrations . This difference is critical for studies where vascular effects or VEGFR2-mediated signaling would confound interpretation of TAK1-specific biology.

Kinase Selectivity TAK1 Inhibitor Comparison VEGFR2 Inhibition

Binding Mechanism: Non-Competitive ATP-Pocket Binding of AZ-Tak1

AZ-Tak1 exhibits a non-competitive binding mode within the ATP-binding pocket of TAK1, a property that distinguishes it from classical ATP-competitive inhibitors [1]. X-ray crystallography of TAK1 co-crystallized with AZ-Tak1 (PDB ID: 5V5N) confirms that the compound binds within the ATP pocket yet does not compete directly with ATP for binding [2]. Instead, AZ-Tak1 inhibits TAK1 autophosphorylation by slowing the rate-limiting step of kinase activation [1]. This mechanism may confer advantages in cellular contexts where high intracellular ATP concentrations limit the efficacy of strictly ATP-competitive inhibitors.

Enzyme Kinetics Non-Competitive Inhibition TAK1 Autophosphorylation

Cellular Potency in Mantle Cell Lymphoma: AZ-Tak1 Apoptosis Induction Across Cell Lines

In mantle cell lymphoma (MCL) models, AZ-Tak1 induces dose- and cell line-dependent apoptosis with quantifiable differences in sensitivity. At 0.1 μM concentration, AZ-Tak1 induced apoptosis in 28% of Mino cells, 24% of SP53 cells, and 74% of Jeko cells after 48 hours [1]. At 0.5 mM, apoptosis increased to 32%, 42%, and 86% respectively [1]. The differential sensitivity across MCL lines suggests that AZ-Tak1's efficacy may correlate with cellular TAK1 dependency or downstream signaling status, a factor for experimental design.

Mantle Cell Lymphoma Apoptosis Cancer Cell Lines

Target Engagement: AZ-Tak1 Effects on Downstream Phosphorylation in Lymphoma Cells

AZ-Tak1 treatment results in decreased phosphorylation of downstream TAK1 effectors, confirming target engagement in cellular contexts. In mantle cell lymphoma cell lines, AZ-Tak1 reduced levels of phosphorylated p38 and ERK [1]. Additionally, AZ-Tak1 dephosphorylates TAK1, p38, and IκB-α, consistent with inhibition of TAK1-mediated NF-κB activation . These pharmacodynamic markers provide a quantifiable readout for target engagement that can be compared across TAK1 inhibitors; for instance, the degree of p38 dephosphorylation may vary depending on inhibitor selectivity and cellular context.

TAK1 Signaling p38 MAPK NF-κB Pathway

Recommended Application Scenarios for AZ-Tak1 Based on Validated Evidence


Selective Dissection of TAK1 vs. IRAK4/IRAK1 Signaling in Inflammatory Models

AZ-Tak1 is the preferred chemical probe for studies requiring discrimination between TAK1 and IRAK family kinase signaling due to its >1.5 log-fold selectivity over IRAK4 and IRAK1 [1]. In human rheumatoid arthritis fibroblast-like synoviocytes stimulated with LPS, AZ-Tak1 selectively inhibits TAK1-mediated cytokine/chemokine responses without confounding IRAK1/4 inhibition [2]. This application scenario is particularly relevant for researchers investigating the non-redundant roles of TAK1 versus IRAK kinases in TNFα, IL-1β, or TLR-mediated inflammatory pathways.

Apoptosis Induction Studies in Mantle Cell Lymphoma with Cell Line-Dependent Sensitivity

AZ-Tak1 has been validated to induce apoptosis in mantle cell lymphoma cell lines (Mino, SP53, Jeko-1) via activation of the intrinsic apoptotic pathway, characterized by decreased XIAP levels and activation of caspase-9 [3]. At 0.1 μM, AZ-Tak1 induces apoptosis in 28%, 24%, and 74% of Mino, SP53, and Jeko cells, respectively, after 48 hours [3]. Researchers should note the cell line-dependent sensitivity and may consider co-treatment with HDAC inhibitors, which demonstrated synergistic effects with low concentrations of AZ-Tak1 [3].

TNFα-Sensitization Studies in Rheumatoid Arthritis and Metastatic Breast Cancer Models

AZ-Tak1 induces apoptosis following TNFα stimulation in cell models of rheumatoid arthritis and metastatic breast cancer [1]. This property makes AZ-Tak1 suitable for studies investigating the therapeutic potential of combining TNFα with TAK1 inhibition to sensitize cancer cells to TNFα-induced cell death. The non-competitive binding mechanism of AZ-Tak1, which slows the rate-limiting step of TAK1 autophosphorylation, may offer advantages in high-ATP tumor microenvironments [1].

Chemical Starting Point for TAK1 Inhibitor Medicinal Chemistry Optimization

The co-crystal structure of AZ-Tak1 bound to TAK1 (PDB ID: 5V5N, resolution 2.01 Å) provides a defined structural basis for structure-guided drug design [4]. The non-competitive binding mode and defined contacts within the ATP-binding pocket enable rational optimization of selectivity, potency, and pharmacokinetic properties [4]. Researchers have already used the AZ-Tak1 scaffold to develop highly selective IRAK4 inhibitors (HS-243) by modifying key contact residues, demonstrating the tractability of this chemical series for kinase selectivity engineering [2].

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